![molecular formula C10H9Cl2F2NO2 B2629097 2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide CAS No. 851116-08-0](/img/structure/B2629097.png)
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide
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Overview
Description
“2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide” is a chemical compound with the CAS Number: 851116-08-0 . It has a molecular weight of 284.09 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9Cl2F2NO2/c1-5(11)9(16)15-6-2-3-8(7(12)4-6)17-10(13)14/h2-5,10H,1H3,(H,15,16)
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.09 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
- Targeted Kinase Inhibitors : Researchers explore this compound as a potential kinase inhibitor due to its structural features. It may interfere with specific signaling pathways implicated in diseases like cancer or inflammatory disorders .
- Herbicide Development : The compound’s unique structure makes it a candidate for herbicide development. Researchers study its impact on weed control and crop yield .
- Building Block for Organic Synthesis : Chemists use it as a versatile building block to create more complex molecules. Its chlorinated and difluoromethoxy substituents offer synthetic flexibility .
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Materials Science and Organic Synthesis
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes represent various safety precautions that should be taken when handling the compound.
properties
IUPAC Name |
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2F2NO2/c1-5(11)9(16)15-6-2-3-8(7(12)4-6)17-10(13)14/h2-5,10H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTCYMMCIFXVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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